molecular formula C6H11NO B1459097 7-Oxa-3-azabicyclo[4.2.0]octane CAS No. 321351-72-8

7-Oxa-3-azabicyclo[4.2.0]octane

Cat. No.: B1459097
CAS No.: 321351-72-8
M. Wt: 113.16 g/mol
InChI Key: PYESHYUOWMGQTR-UHFFFAOYSA-N
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Description

7-Oxa-3-azabicyclo[4.2.0]octane is a bicyclic organic compound featuring oxygen and nitrogen atoms within its fused ring system, making it a valuable scaffold in medicinal and organic chemistry research. Compounds based on the 3-oxa-1-azabicyclo[4.2.0]octane skeleton are of significant interest in the development of novel beta-lactam antibiotics . This structure is a key intermediate in synthesizing analogs of important antibiotic classes, such as Olivanic acid . The rigid bicyclic framework is also useful in materials science and as a building block for more complex chemical architectures. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

7-oxa-3-azabicyclo[4.2.0]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-7-3-5-4-8-6(1)5/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYESHYUOWMGQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

5-Thia-1-azabicyclo[4.2.0]octane Derivatives

Structural Features :

  • Replaces the oxygen atom (oxa) at position 7 with sulfur (thia) at position 4.
  • Nitrogen is positioned at 1 instead of 3.
  • Core structure of cephalosporin antibiotics (e.g., 7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, CAS: 22252-43-3) .

Key Differences :

  • Electronic Properties : Sulfur’s larger atomic size and lower electronegativity increase lipophilicity, enhancing membrane permeability in antibiotics.
  • Biological Activity : Thia-containing derivatives exhibit broad-spectrum antibacterial activity, whereas oxa analogs are less common in clinical antibiotics .

Example :

Compound Name Molecular Formula Key Features Applications
7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid C₈H₁₀N₂O₃S Cephalosporin core; methyl substitution Antibiotic precursor

3,7-Diazabicyclo[4.2.0]octane Derivatives

Structural Features :

  • Contains two nitrogen atoms at positions 3 and 5.
  • Often functionalized with protecting groups (e.g., tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate , CAS: 1932385-64-2) .

Key Differences :

  • Reactivity: The dual nitrogen centers enable diverse functionalization, making these compounds versatile intermediates in organocatalysis and peptide synthesis.
  • Steric Effects : Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) groups enhance solubility and stability during synthetic steps .

Example :

Compound Name Molecular Formula Key Features Applications
(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane C₁₄H₂₃NO₂ Chiral bicyclic scaffold; Boc protection Pharmaceutical intermediate

Ring-Size Variants: 4-Thia-1-azabicyclo[3.2.0]heptane

Structural Features :

  • Smaller bicyclo[3.2.0]heptane ring system.
  • Example: 6-Aminopenicillanic acid (6-APA), a penicillin precursor (CAS: 551-16-6) .

Key Differences :

  • Ring Strain : The smaller heptane ring increases strain, affecting stability and reactivity.
  • Applications : Primarily used in β-lactam antibiotics, contrasting with oxa/azabicyclo[4.2.0]octane’s broader synthetic utility .

Heteroatom Position Variants: trans-2-Aza-3-oxo-4-oxabicyclo[4.2.0]octane

Structural Features :

  • Nitrogen at position 2, oxygen at 3 and 4.
  • Synthesized via photochemical cyclization (e.g., trans-2-Aza-3-oxo-4-oxabicyclo[4.2.0]octane ) .

Key Differences :

  • Reactivity : The ketone (oxo) group at position 3 facilitates nucleophilic attacks, unlike the oxa-3-aza derivative.
  • Synthetic Utility : Used in studies of valence tautomerism and heterocyclic rearrangements .

Preparation Methods

Acylation and Photochemical Cyclization Method

A notable method involves starting from readily available tetrahydro-1,3-oxazines. The process includes:

This method is significant as it provides intermediates useful in the synthesis of complex antibiotics such as thienamycin.

Free-Radical Annelation for Bicyclic β-Lactams

Another synthetic strategy employs free-radical chemistry:

  • Radical formation and cyclization : Using reagents like n-Bu3SnH and AIBN, radicals are generated that facilitate C–C bond formation completing the bicyclic framework.
  • The reaction outcome depends on the relative stability of intermediate radicals, influencing the regio- and stereochemistry of the bicyclic product.
  • This method allows selective formation of 8-oxo-5-oxa-1-azabicyclo[4.2.0]octanes and related structures.
  • The presence of free-radical stabilizing groups (e.g., CO2Me or phenyl) on substrates influences the reaction pathway and product distribution.

This approach is valuable for constructing bicyclic β-lactams with controlled stereochemistry and substitution patterns.

Multi-Step Organic Synthesis Including Halogenation and Phthalimido Substitutions

A further method involves:

  • Synthesis of methylcis-2-bromo-3-methyl-8-oxo-7-phthalimido-4-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate.
  • Use of reagents such as DBU for elimination of silyloxy groups.
  • Addition of diethyl phosphite to α,β-unsaturated double bonds catalyzed by NaH.
  • This method allows introduction of functional groups at specific positions on the bicyclic ring, facilitating further derivatization.

Such synthetic routes are useful for preparing functionalized bicyclic β-lactams relevant in drug discovery.

Summary Table of Preparation Methods

Preparation Method Key Steps & Reagents Advantages Applications/Notes
Acylation and photochemical cyclization Acylation with diketene, diazo exchange, irradiation, reduction High stereochemical control; useful intermediates Synthesis of β-lactam antibiotics intermediates
Free-radical annelation Radical generation with n-Bu3SnH, AIBN; cyclization Regio- and stereoselective bicyclic formation Bicyclic β-lactams with diverse substitution patterns
Multi-step halogenation and substitution Halogenation, DBU elimination, phosphite addition Functional group diversity; modular synthesis Functionalized bicyclic β-lactams for medicinal chemistry

Detailed Research Findings and Notes

  • The acylation/photochemical method yields trans-substituted β-lactams, which are important for biological activity modulation.
  • Free-radical annelation efficiency depends on radical stability; secondary radicals favor endo addition, while stabilized radicals favor exo addition, influencing product stereochemistry.
  • The use of DBU as a reagent for silyloxy elimination is efficient and mild, preserving sensitive functionalities.
  • Multi-step syntheses require careful optimization of each step to maximize yield and purity, often involving chromatographic purification and characterization by NMR and mass spectrometry.
  • Comparative structural analysis shows that 7-Oxa-3-azabicyclo[4.2.0]octane derivatives differ significantly from related bicyclic compounds by their unique combination of oxygen and nitrogen atoms, affecting their reactivity and biological properties.

Q & A

Q. What advanced techniques validate stereochemical outcomes in complex derivatives?

  • Methodological Answer : Employ chiral HPLC with polysaccharide-based columns to resolve enantiomers. For diastereomers, use NOESY NMR to confirm spatial proximity of substituents. Compare experimental circular dichroism (CD) spectra with simulated spectra from computational models .

Q. How can environmental degradation pathways of 7-Oxa-3-azabicyclo[4.2.0]octane be analyzed?

  • Methodological Answer : Conduct adsorption studies on indoor surfaces (e.g., silica, cellulose) using microspectroscopic imaging (AFM-IR) to track decomposition. Identify volatile byproducts via GC-MS and non-volatile residues using TOF-SIMS .

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